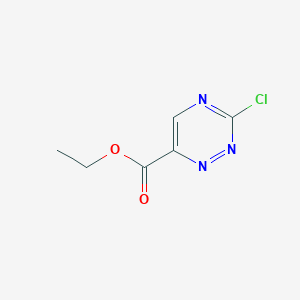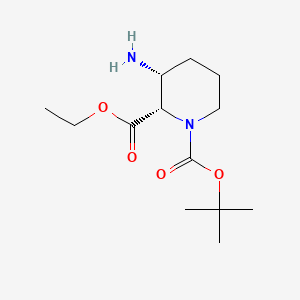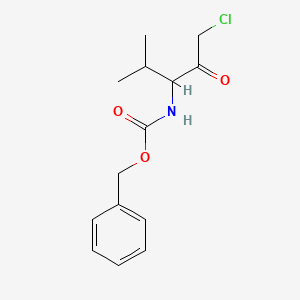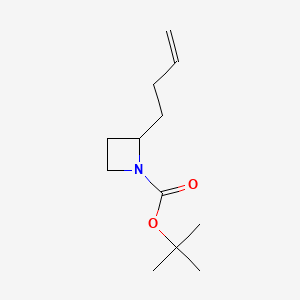
3-Chloro-1,2,4-triazine-6-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound belonging to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds This compound is characterized by the presence of a chlorine atom at the 3-position and a carboxylate ester group at the 6-position of the triazine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the reaction of ethyl chloroformate with 3-chloro-1,2,4-triazine-6-carboxylic acid under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from readily available precursors such as ethyl cyanate and chloroform.
Types of Reactions:
Oxidation: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Reduced triazines and related compounds.
Substitution Products: A wide range of substituted triazines.
科学研究应用
Chemistry: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact mechanism can vary based on the specific biological context and the derivatives formed from the compound.
相似化合物的比较
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar structure but with a methylthio group instead of a chlorine atom.
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate: Similar to the target compound but with a bromine atom instead of chlorine.
Uniqueness: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its chlorine atom provides reactivity that is distinct from other triazines.
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
ethyl 3-chloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
InChI 键 |
QMCOEUFBWVRFSQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)

![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)


![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
